molecular formula C3Cl3F3 B1197221 1,1,2-Trichloro-3,3,3-trifluoropropene CAS No. 431-52-7

1,1,2-Trichloro-3,3,3-trifluoropropene

Cat. No. B1197221
CAS RN: 431-52-7
M. Wt: 199.38 g/mol
InChI Key: QSSVZVNYQIGOJR-UHFFFAOYSA-N
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Description

“1,1,2-Trichloro-3,3,3-trifluoropropene” is a chemical compound with the formula C3Cl3F3 . It is also known by other names such as Propene, 1,1,2-trichloro-3,3,3-trifluoro-; 1,1,2-Trichlorotrifluoro-1-propene; 1,1,1-Trifluoro-2,3,3-trichloro-2-propene . It is used in the method for producing cis-unsaturated chlorofluorocarbon by cis-trans isomerization of trans isomers .


Molecular Structure Analysis

The molecular weight of “1,1,2-Trichloro-3,3,3-trifluoropropene” is 199.386 . The IUPAC Standard InChI is InChI=1S/C3Cl3F3/c4-1(2(5)6)3(7,8)9 .


Chemical Reactions Analysis

“1,1,2-Trichloro-3,3,3-trifluoropropene” is reactive and has been found to be a carcinogenic agent . It can react with trifluoroacetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,1,2-Trichloro-3,3,3-trifluoropropene” are as follows :

Scientific Research Applications

Synthesis of Trans-1-Chloro-3,3,3-Trifluoropropene

This compound is synthesized through the vapor fluorination of 1,1,3,3-tetrachloropropene with HF over chromium oxide-based catalysts. The process achieves a high conversion rate of 99.4% and selectivity for the trans isomer of 98.2%. This synthesis is significant for producing an environmentally friendly fourth-generation blowing agent with a low global warming potential (GWP) of 7.0 and zero ozone depletion potential .

Catalyst Development

The research focuses on the development of a Zn/Cr2O3 catalyst that shows high activity, selectivity, and longevity for the fluorination process. This catalyst is characterized by various techniques such as XRD, XPS, BET, and NH3-TPD, indicating its potential for industrial-scale applications .

Environmental Impact

1,1,2-Trichloro-3,3,3-trifluoropropene is being developed as an eco-friendly alternative due to its low toxicity, non-flammability, and safety in use. It’s also a promising intermediate for synthesizing fluorinated fine chemicals, fluororesins, and fluoroelastomers .

Foaming Agent Application

The compound is primarily used as a foaming agent due to its favorable properties. It’s utilized in the production of insulating materials where its low GWP and non-ozone depleting characteristics are crucial .

Heat Transfer Fluid

Another application is as a heat transfer fluid, where its thermal stability and low environmental impact make it suitable for refrigeration systems .

Cleaning Agent

The Z isomer of 1,1,2-Trichloro-3,3,3-trifluoropropene is used as a cleaning agent, highlighting its versatility in different industrial processes .

Non-Chromium Catalyst Research

Future research is directed towards developing high-activity non-chromium catalysts, which would be more environmentally benign and potentially reduce the reliance on chromium, which has associated health risks .

New Application Technologies

There’s an ongoing effort to develop new application technologies for 1,1,2-Trichloro-3,3,3-trifluoropropene, which could expand its use in various fields, including advanced material synthesis and pharmaceuticals .

Safety and Hazards

“1,1,2-Trichloro-3,3,3-trifluoropropene” is toxic if inhaled and harmful if swallowed or in contact with skin . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1,1,2-trichloro-3,3,3-trifluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3F3/c4-1(2(5)6)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSVZVNYQIGOJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073184
Record name 1-Propene, 1,1,2-trichloro-3,3,3-trifluoro-
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Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

431-52-7
Record name 1,1,2-Trichloro-3,3,3-trifluoro-1-propene
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Record name 1,1,2-Trichloro-3,3,3-trifluoro-1-propene
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Record name 1-Propene, 1,1,2-trichloro-3,3,3-trifluoro-
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Record name 1,1,2-trichloro-3,3,3-trifluoropropene
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Record name 1-PROPENE, 1,1,2-TRICHLORO-3,3,3-TRIFLUORO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2-Trichloro-3,3,3-trifluoropropene
Reactant of Route 2
1,1,2-Trichloro-3,3,3-trifluoropropene
Reactant of Route 3
1,1,2-Trichloro-3,3,3-trifluoropropene

Q & A

Q1: What is the structural characterization of 1,1,2-Trichloro-3,3,3-trifluoropropene?

A1: 1,1,2-Trichloro-3,3,3-trifluoropropene is a chlorofluorocarbon. While the provided abstracts don't explicitly state its molecular weight or spectroscopic data, its molecular formula can be deduced from its name as C3Cl3F3.

Q2: How is 1,1,2-Trichloro-3,3,3-trifluoropropene used in the synthesis of other fluorocarbons?

A: One of the research papers describes a process where 1,1,2-Trichloro-3,3,3-trifluoropropene reacts with hydrogen fluoride (HF) and chlorine (Cl2) in the presence of a trivalent chromium catalyst. This reaction, conducted at temperatures between 250°C and 325°C, yields a mixture of different fluorocarbons, including hexafluoropropylene (C3F6) and 1,1,1,2,3,3,3-heptafluoropropane (C3HF7). This process highlights the use of 1,1,2-Trichloro-3,3,3-trifluoropropene as a precursor for synthesizing other valuable fluorocarbons.

Q3: Has 1,1,2-Trichloro-3,3,3-trifluoropropene been studied in the context of chemical mixture toxicity?

A: Yes, research has investigated the toxicity of chemical mixtures containing 1,1,2-Trichloro-3,3,3-trifluoropropene . Specifically, a study explored the joint toxicity of a mixture containing 1,1,2-Trichloro-3,3,3-trifluoropropene alongside other halogenated aliphatics (trichloroethylene, tetrachloroethylene, and hexachloro-1,3-butadiene). The research employed a weight-of-evidence (WOE) approach to estimate the mixture's overall toxicity and compared it to experimentally determined toxicity in animal models. This research contributes to understanding the potential health risks associated with exposure to mixtures containing 1,1,2-Trichloro-3,3,3-trifluoropropene and highlights the importance of considering chemical interactions in toxicological assessments.

Q4: Does 1,1,2-Trichloro-3,3,3-trifluoropropene react with platinum complexes?

A: Research indicates that 1,1,2-Trichloro-3,3,3-trifluoropropene reacts with specific platinum complexes . When reacting with the platinum complex Pt(trans-stilbene)(PPh3)2, 1,1,2-Trichloro-3,3,3-trifluoropropene leads to the formation of the complex PtCl2F2(PPh3)2. This reaction differs from the behavior of some other halogenated olefins, showcasing the specific reactivity of 1,1,2-Trichloro-3,3,3-trifluoropropene in coordination chemistry.

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